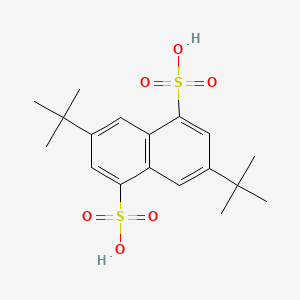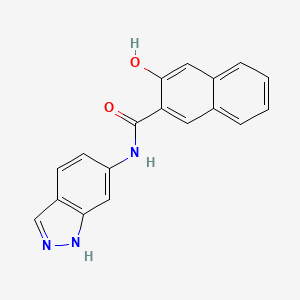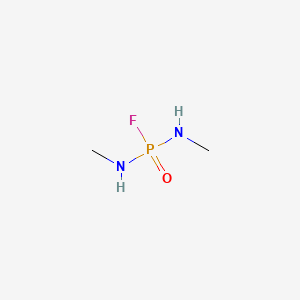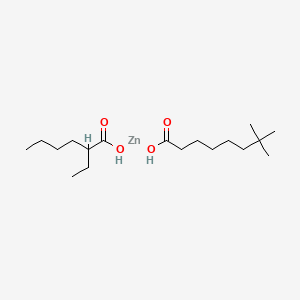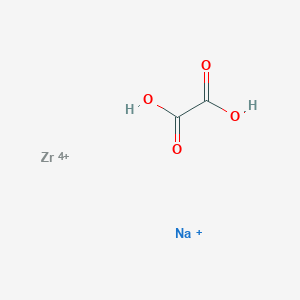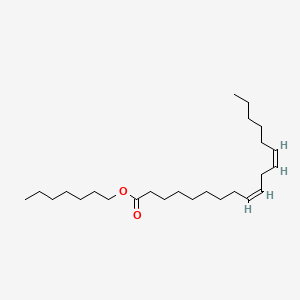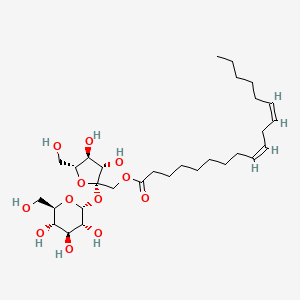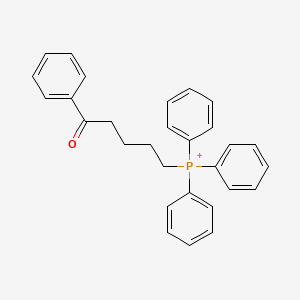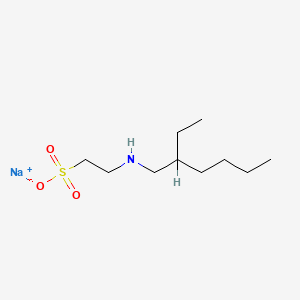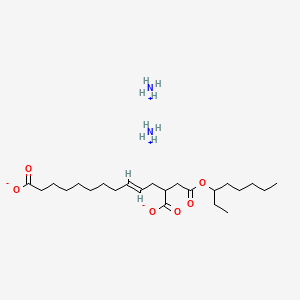
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is a chemical compound with the molecular formula C23H40O6.2H3N and a molecular weight of 446.6 g/mol. It is known for its unique structure, which includes a long hydrocarbon chain and multiple carboxylate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate typically involves the esterification of dodec-4-ene-1,2,12-tricarboxylic acid with 3-octanol, followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodec-4-ene-1,2,12-tricarboxylic acid and 3-octanol
Reaction Control: Automated temperature and pH control systems
Purification: Crystallization and filtration to obtain the pure product
化学反応の分析
Types of Reactions
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids.
Reduction: The double bond in the dodec-4-ene moiety can be reduced to form a saturated compound.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of tricarboxylic acids.
Reduction: Formation of saturated tricarboxylates.
Substitution: Formation of alkyl-substituted tricarboxylates.
科学的研究の応用
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is utilized in various scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Applied in the formulation of specialty coatings and adhesives.
作用機序
The mechanism of action of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate: Similar in structure but with different alkyl chain lengths or functional groups.
This compound: Variants with different counterions (e.g., sodium or potassium instead of ammonium).
Uniqueness
This compound is unique due to its specific combination of a long hydrocarbon chain and multiple carboxylate groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
97358-60-6 |
|---|---|
分子式 |
C23H46N2O6 |
分子量 |
446.6 g/mol |
IUPAC名 |
diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate |
InChI |
InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;; |
InChIキー |
OQNIDVAUUMZCTK-JFXLULTRSA-N |
異性体SMILES |
CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
正規SMILES |
CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


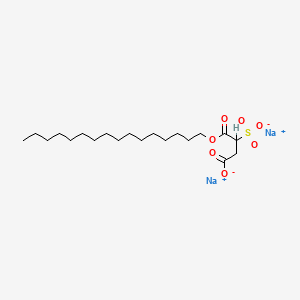
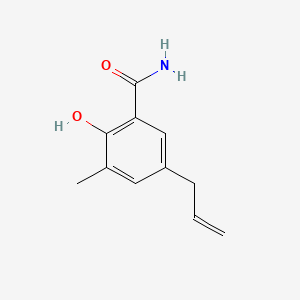
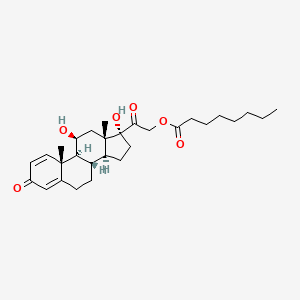
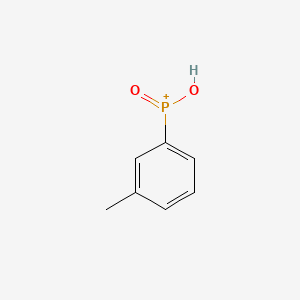
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
